Alinidine hydrobromide

Description

Properties

CAS No. |

71306-36-0 |

|---|---|

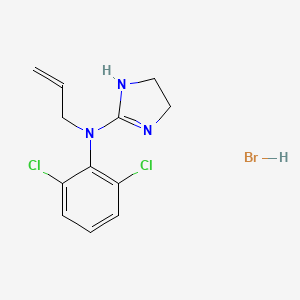

Molecular Formula |

C12H14BrCl2N3 |

Molecular Weight |

351.07 g/mol |

IUPAC Name |

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine;hydrobromide |

InChI |

InChI=1S/C12H13Cl2N3.BrH/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14;/h2-5H,1,6-8H2,(H,15,16);1H |

InChI Key |

JLFOQBZGELKSOT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br |

Appearance |

Solid powder |

Other CAS No. |

71306-36-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alinidine hydrobromide, Alinidine HBr |

Origin of Product |

United States |

Foundational & Exploratory

Alinidine Hydrobromide: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine, with the chemical name N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine, is a bradycardic agent that has been investigated for its potential in the treatment of cardiovascular diseases.[1][2] Its hydrobromide salt is the commonly used form for research and development purposes. Alinidine's primary mechanism of action involves the reduction of the heart rate by decreasing the slope of diastolic depolarization in the sinoatrial node.[1] This technical guide provides an in-depth overview of the synthesis and chemical properties of alinidine hydrobromide, aimed at professionals in the field of drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of alinidine and its hydrobromide salt is presented below. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide | [3] |

| CAS Number | 71306-36-0 | [3][4] |

| Molecular Formula | C₁₂H₁₄BrCl₂N₃ | [3][4] |

| Molecular Weight | 351.07 g/mol | [3][4] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | Not available for hydrobromide salt. The free base (Alinidine) has a melting point of 130-131 °C. | [5] |

| Boiling Point | 360.2 °C at 760 mmHg | [3] |

| Flash Point | 171.7 °C | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | [4] |

| pKa | Data not available | |

| Storage and Stability | Store at 4°C, sealed and away from moisture. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended. | [4] |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from 2,6-dichloroaniline. The first key step is the formation of the clonidine base, which is subsequently N-allylated to yield alinidine. The final step involves the formation of the hydrobromide salt.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a representative procedure can be derived from the synthesis of its parent compound, clonidine, and general N-alkylation reactions.

Step 1-3: Synthesis of Clonidine from 2,6-Dichloroaniline

This part of the synthesis is analogous to the established manufacturing process for clonidine.

-

Thiourea Formation: 2,6-dichloroaniline is reacted with ammonium thiocyanate to form N-(2,6-dichlorophenyl)thiourea.

-

S-Methylation: The resulting thiourea is then treated with methyl iodide to yield the S-methylthiouronium salt.

-

Imidazoline Ring Closure: The S-methylthiouronium salt undergoes cyclization with ethylenediamine to form the imidazoline ring, yielding clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine).

Step 4: N-Allylation of Clonidine to form Alinidine

-

Reaction Setup: Clonidine base is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to the solution to deprotonate the secondary amine of the imidazoline ring.

-

Addition of Allylating Agent: Allyl bromide is added dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield crude alinidine.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Step 5: Formation of this compound

-

Dissolution: The purified alinidine free base is dissolved in a suitable organic solvent, such as isopropanol or ethanol.

-

Acidification: A solution of hydrobromic acid (HBr) in a suitable solvent (e.g., isopropanol or acetic acid) is added dropwise to the alinidine solution with stirring.

-

Precipitation and Isolation: The this compound salt will precipitate out of the solution. The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Mechanism of Action: Signaling Pathway

Alinidine exerts its bradycardic effect by directly targeting the "funny" current (If) in the sinoatrial (SA) node of the heart. The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key determinant of the diastolic depolarization rate and thus, the heart rate.

Caption: Signaling pathway for Alinidine's mechanism of action.

By blocking the HCN channels, alinidine reduces the influx of positive ions during diastole, thereby slowing the rate of diastolic depolarization. This leads to a decrease in the firing rate of the SA node and consequently, a reduction in heart rate (bradycardia).

References

- 1. KR860000999B1 - Method for preparing N (2,6-dichlorophenyl) acetamine - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. data.epo.org [data.epo.org]

- 4. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]

- 5. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]

Alinidine Hydrobromide: A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, development, and pharmacological profile of Alinidine hydrobromide (ST 567), a clonidine derivative investigated for its heart rate-lowering properties in the management of angina pectoris. Developed in the 1970s and 1980s, Alinidine emerged as a novel bradycardic agent with a mechanism of action distinct from beta-blockers and calcium channel blockers. This whitepaper details its synthesis, mechanism of action primarily through the inhibition of the "funny" current (If), preclinical pharmacology, and clinical trial outcomes. Quantitative data from various studies are summarized in tabular format for comparative analysis. Detailed experimental protocols, where available from public sources, are provided. Additionally, signaling pathways, experimental workflows, and the logical progression of its development are visualized using Graphviz diagrams. While promising in early clinical trials, the development of Alinidine was ultimately halted due to a lack of specificity and the emergence of more targeted heart rate-lowering agents.

Discovery and Synthesis

Alinidine, chemically known as N-allyl-2-((2,6-dichlorophenyl)amino)-2-imidazoline hydrobromide, was developed as a structural analog of clonidine. The rationale behind its development was to separate the desired bradycardic effects from the hypotensive and sedative effects associated with clonidine's central α2-adrenergic agonism.

Synthesis of Alinidine

The synthesis of Alinidine involves the N-allylation of 2-((2,6-dichlorophenyl)amino)imidazoline. A general synthetic route is outlined below, based on available patent information.[1]

Experimental Protocol: Synthesis of 2-(N-allyl-N-2,6-dichlorophenyl)amino imidazoline [1]

-

Step 1: Reaction Setup

-

A reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel is charged with 0.13 mol of 2-(N-2,6-dichlorophenyl)amino imidazoline, 110 ml of nitromethane, and 0.11 mol of sodium sulfite.

-

-

Step 2: Addition of Allylamine

-

The stirring speed is controlled at 130-160 rpm.

-

0.16-0.19 mol of allylamine is slowly added to the reaction mixture.

-

-

Step 3: Reflux

-

After the addition is complete, the solution temperature is increased to 60-65°C and refluxed for 5-6 hours.

-

-

Step 4: Work-up and Purification

-

The solution is cooled to 10-15°C and filtered.

-

Nitromethane is distilled off under reduced pressure.

-

The remaining oil is treated with 210 ml of oxalic acid solution and decolorized with zeolite.

-

After filtration, the filtrate's pH is adjusted to 9-10 with potassium bisulfate solution.

-

The resulting solid is collected by suction filtration, washed with a salt solution and then with a cyclohexane solution.

-

The precipitate is dehydrated and recrystallized from a propionitrile solution to yield the final product, 2-(N-allyl-N-2,6-dichlorophenyl)amino imidazoline.

-

Pharmacological Profile

Mechanism of Action

Alinidine exerts its primary pharmacological effect by reducing the heart rate through the inhibition of ion channels in the sinoatrial (SA) node. Its mechanism is distinct from beta-adrenergic blockade, as it does not prevent the positive chronotropic effects of isoprenaline.[2] The primary target of Alinidine is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which carries the "funny" current (If).

The If current is a key determinant of diastolic depolarization in SA node cells, and its inhibition leads to a slower rate of depolarization and consequently, a decrease in heart rate. In addition to its effect on If, preclinical studies have shown that Alinidine can also inhibit the slow inward calcium current (Is) and the delayed rectifier potassium current (Ik). This multi-channel blockade contributes to its overall effect on cardiac electrophysiology but also explains its lack of specificity, which ultimately led to the cessation of its development.

Preclinical Pharmacology

Preclinical studies in various animal models demonstrated Alinidine's ability to reduce heart rate without significantly affecting myocardial contractility or blood pressure at therapeutic doses.

Table 1: Summary of Preclinical Pharmacological Data for Alinidine

| Parameter | Species | Preparation | Effect | Concentration/Dose | Reference |

| Heart Rate | Dog | Conscious | Dose-dependent decrease | 0.5 - 4 mg/kg i.v. | [3] |

| Atrial Rate | Dog | Conscious, AV block | Initial dose-dependent increase, then no bradycardia | 0.5 - 4 mg/kg i.v. | [3] |

| Ventricular Rate | Dog | Conscious, AV block | Dose-dependent decrease | 0.5 - 4 mg/kg i.v. | [3] |

| If Current | Rabbit | SA node cells | Inhibition | Not specified | Not specified |

| Is Current | Rabbit | SA node cells | Inhibition | Not specified | Not specified |

| Ik Current | Rabbit | SA node cells | Inhibition | Not specified | Not specified |

Experimental Protocol: Electrophysiological Recordings in Rabbit SA Node Cells (General Overview)

A standard whole-cell patch-clamp technique would have been employed to study the effects of Alinidine on individual ion currents in isolated sinoatrial node cells from rabbits.

-

Cell Isolation: Sinoatrial node tissue is dissected and enzymatically digested to obtain single pacemaker cells.

-

Patch-Clamp Recording:

-

A glass micropipette with a small tip diameter is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at various holding potentials, and voltage steps are applied to elicit specific ion currents (If, Is, Ik).

-

-

Drug Application: Alinidine is applied to the bath solution at different concentrations to determine its effect on the amplitude and kinetics of the recorded currents.

-

Data Analysis: The current traces before and after drug application are analyzed to quantify the inhibitory effect of Alinidine.

Clinical Development

Alinidine underwent several clinical trials to evaluate its efficacy and safety in patients with stable angina pectoris.

Clinical Trials in Stable Angina

Clinical studies consistently demonstrated that Alinidine, at oral doses typically ranging from 30 to 40 mg three times daily, was effective in reducing the frequency of anginal attacks and nitroglycerin consumption.[4][5][6] It also improved exercise tolerance in a significant portion of patients.[4][6]

Table 2: Summary of Key Clinical Trial Data for Alinidine in Stable Angina

| Study | Design | No. of Patients | Dosage | Key Findings | Reference |

| Meinertz et al., 1983 | Randomized, double-blind, placebo-controlled | 14 | 40 mg t.i.d. for 10 weeks | Reduced anginal attacks and nitroglycerin consumption; improved exercise tolerance. | [4] |

| Unnamed study | Randomized, double-blind, placebo-controlled | 14 | 40 mg t.i.d. for 10 weeks | Reduced anginal attacks and nitroglycerin consumption; improved exercise tolerance. | [5] |

| Unnamed study | Double-blind, randomized, crossover | 12 | 30 mg t.i.d. for 3 days | Increased total exercise duration and time to ST-segment depression. | [6] |

| Balakumaran et al. | Double-blind, crossover | Not specified | Not specified | Reduced anginal attacks and nitroglycerin consumption comparable to metoprolol. | [7] |

Experimental Protocol: Clinical Trial in Stable Angina Pectoris (General Overview)

-

Study Design: Typically a randomized, double-blind, placebo-controlled or active-comparator (e.g., metoprolol) crossover or parallel-group design.

-

Patient Population: Patients with a documented history of coronary artery disease and stable effort-induced angina.

-

Inclusion/Exclusion Criteria: Specific criteria regarding age, frequency of angina, and electrocardiogram (ECG) changes during exercise stress testing.

-

Treatment: Patients receive Alinidine (e.g., 30-40 mg t.i.d.) or placebo/active comparator for a defined period (e.g., 3-10 weeks).

-

Efficacy Endpoints:

-

Frequency of anginal attacks (recorded in patient diaries).

-

Nitroglycerin consumption.

-

Exercise tolerance testing (e.g., bicycle ergometry) to measure time to onset of angina, time to 1mm ST-segment depression, and total exercise duration.

-

-

Safety Assessments: Monitoring of adverse events, vital signs (heart rate, blood pressure), and ECG parameters.

Pharmacokinetics in Humans

Alinidine exhibits nearly complete oral bioavailability and is primarily eliminated by the kidneys.

Table 3: Pharmacokinetic Parameters of Alinidine in Healthy Volunteers

| Parameter | Route | Value | Reference |

| Bioavailability | Oral | ~92% | [8] |

| Elimination Half-life (t½) | Intravenous | 3.9 ± 0.28 hours | [8] |

| Total Clearance | Intravenous | 40.3 ± 8.9 L/h | [8] |

| Renal Clearance | Intravenous | 33.6 ± 12.3 L/h | [8] |

Conclusion

This compound represented an innovative approach to the management of angina pectoris by targeting heart rate reduction through a novel mechanism of action involving the inhibition of the If current. Early clinical development demonstrated its efficacy in reducing anginal symptoms and improving exercise capacity. However, its lack of specificity, with off-target effects on other cardiac ion channels, raised safety and efficacy concerns that ultimately led to the discontinuation of its development. The story of Alinidine highlights the importance of target selectivity in drug development and paved the way for the creation of more specific If inhibitors that have since reached the market.

References

- 1. AU2016102279A4 - Alinidine drug intermediate 2- (N- allyl--N-2,6- dichlorophenyl) amino imidazoline synthesis method - Google Patents [patents.google.com]

- 2. Pacemaker selectivity: influence on rabbit atria of ionic environment and of alinidine, a possible anion antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of chronotropic cardiac effects of alinidine and plasma concentration-response relationships in the conscious dog with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alinidine in angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alinidine in heart patients: electrophysiologic and antianginal actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alinidine in chronic stable angina: the effect on diastolic perfusion time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ST 567 (alinidine) in stable angina: a comparison with metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic properties of alinidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophysiological profile of Alinidine hydrobromide

An In-depth Technical Guide to the Electrophysiological Profile of Alinidine Hydrobromide

Introduction

This compound (formerly ST 567) is a pharmacological agent developed in the 1970s as a specific bradycardic, or heart rate-lowering, drug. As an N-allyl derivative of clonidine, its primary therapeutic potential was investigated for conditions such as angina pectoris, where a reduction in heart rate could alleviate myocardial oxygen demand. Unlike beta-blockers or calcium channel antagonists, Alinidine was designed to selectively target the pacemaker activity of the sinoatrial (SA) node without significantly affecting myocardial contractility, blood pressure, or atrioventricular conduction at therapeutic doses.[1][2] This document provides a comprehensive overview of the electrophysiological properties of Alinidine, detailing its mechanism of action, effects on various cardiac tissues and ion channels, and the experimental methodologies used for its characterization.

Primary Mechanism of Action: Inhibition of the Pacemaker "Funny" Current (If)

The principal mechanism underlying Alinidine's bradycardic effect is the inhibition of the hyperpolarization-activated inward current, known as the "funny" current (If) or Ih in non-cardiac tissues.[3][4] This current plays a pivotal role in the spontaneous diastolic depolarization (Phase 4) of the action potential in SA node cells, which governs the intrinsic heart rate.

-

Role of If in Pacemaking: The If current is a mixed sodium-potassium current that slowly activates upon hyperpolarization at the end of one action potential. This inward flow of positive ions initiates the gradual depolarization of the cell membrane, driving it towards the threshold required to trigger the next action potential.

-

Alinidine's Effect: Alinidine directly blocks the If channel. This inhibition is voltage-dependent and is most pronounced within the potential range where diastolic depolarization occurs.[3] By reducing the If current, Alinidine decreases the slope of the phase 4 diastolic depolarization.[5][6][7] This action prolongs the time it takes for the membrane potential to reach the firing threshold, thereby extending the cardiac cycle and resulting in a dose-dependent reduction in heart rate.[4]

Caption: Mechanism of Alinidine-induced bradycardia in SA node cells.

Effects on Specific Cardiac Ion Channels

While the primary target of Alinidine is the If current, studies have revealed that it is not entirely specific and can affect other ion channels, particularly at higher concentrations. This lack of absolute specificity contributed to the cessation of its development.[8]

-

Slow Inward Current (Is / ICa,L): Voltage clamp experiments on rabbit SA node cells have demonstrated that Alinidine can suppress the slow inward L-type calcium current in a dose-dependent manner.[4] This action could contribute to its negative chronotropic effect and may be responsible for the negative inotropic properties observed at higher doses.[9]

-

Outward Potassium Current (IK): Alinidine has been shown to dose-dependently suppress the outward potassium current (IK), which is responsible for repolarization.[4] This effect leads to a prolongation of the action potential duration and a delayed repolarization, particularly in the SA node and atrial fibers.[5][6]

-

Anion-Selective Channels: Some studies have suggested that Alinidine may restrict current through anion-selective channels, and this action could contribute to its effect on diastolic depolarization.[7]

The following table summarizes the known effects of Alinidine on key cardiac ion channels.

| Ion Channel/Current | Primary Location | Effect of Alinidine | Consequence | Reference |

| If (Funny Current) | SA Node, Purkinje Fibers | Inhibition | Decreased slope of diastolic depolarization; bradycardia | [3],[4] |

| Is (Slow Inward Ca2+ Current) | SA Node, Atria, Ventricles | Suppression (dose-dependent) | Negative chronotropy; potential for negative inotropy | [4],[8] |

| IK (Outward K+ Current) | SA Node, Atria, Ventricles | Suppression (dose-dependent) | Prolonged action potential duration and repolarization | [4],[8] |

| Fast Na+ Current | Atria, Ventricles, Purkinje | No significant effect at therapeutic concentrations | Lack of effect on cardiac conduction velocity | [10],[7] |

Quantitative Electrophysiological Data

Clinical and preclinical studies have quantified the effects of Alinidine on various electrophysiological parameters. The data highlights its primary action on the SA node with less pronounced effects on other cardiac tissues.

| Parameter | Species | Dose / Concentration | Observed Effect | Reference(s) |

| Sinus / Heart Rate | Conscious Dog | 0.5 - 2 mg/kg i.v. | ▼ up to 43% decrease | [11] |

| Human | 40 mg i.v. | ▼ 19.2% decrease (max) | [12] | |

| Human (Angina) | 40 mg t.i.d. | ▼ Significant decrease at rest and during exercise | [13],[14] | |

| Corrected Sinus Node Recovery Time (CSRT) | Conscious Dog | 1 - 2 mg/kg i.v. | ▲ up to 71% increase | [11] |

| Human (with autonomic blockade) | 40 mg i.v. | ▲ Increased from 165 to 427 ms | [13],[15] | |

| Atrial Effective Refractory Period (AERP) | Conscious Dog | 0.5 - 2 mg/kg i.v. | ▲ up to 33% increase | [11] |

| Rabbit | 2.9 µM | ▲ ~10% increase | [6] | |

| AV Nodal Wenckebach Point | Conscious Dog | 0.5 - 2 mg/kg i.v. | ▼ up to 33% decrease | [11] |

| AV & Intraventricular Conduction (PQ, QRS) | Human | 40 mg i.v. | ↔ No significant alteration | [13],[12] |

| QTc Interval | Human | 40 mg i.v. | ↔ No significant alteration | [12] |

| Action Potential Duration (APD) | Rabbit SA Node | 0.7-14.3 µM | ▲ Prolonged, especially the terminal part | [5] |

(▲ = Increase; ▼ = Decrease; ↔ = No significant change)

Experimental Protocols

The characterization of Alinidine's electrophysiological profile has relied on a range of established experimental techniques, from single-cell analysis to in vivo human studies.

In Vitro Single-Cell & Tissue Preparations

-

Objective: To directly measure the effects of Alinidine on cellular action potentials and specific ion currents.

-

Methodology:

-

Tissue Isolation: Hearts are excised from animal models (e.g., rabbit, guinea pig). Specific regions like the SA node, atrial muscle, or ventricular papillary muscle are carefully dissected and placed in a tissue bath.[5][6] For single-cell studies, enzymatic digestion is used to isolate individual myocytes.[3][4]

-

Superfusion: The preparation is continuously superfused with a temperature-controlled, oxygenated Tyrode's solution to maintain viability.

-

Electrophysiological Recording:

-

Microelectrode Technique: A sharp glass microelectrode is inserted into a single cell to record transmembrane action potentials. Parameters such as amplitude, rate of rise (Vmax), duration (APD), and the slope of diastolic depolarization are measured before and after the application of Alinidine to the superfusate.[6][10]

-

Voltage Clamp Technique: This method, applied to single isolated cells, allows for the measurement of specific ion currents (e.g., If, Is, IK). The cell membrane potential is "clamped" at a set level, and the current required to maintain that potential is recorded, providing a direct measure of ion flow through open channels. The protocol is repeated at various potentials and after drug application to determine the effect on channel conductance and kinetics.[3][4]

-

-

In Vivo Electrophysiological Studies

-

Objective: To assess the effects of Alinidine on the entire cardiac conduction system in a living organism.

-

Methodology:

-

Subject Preparation: Studies are conducted in anesthetized or conscious animals (e.g., dogs) or human patients.[11][13]

-

Catheter Placement: Multipolar electrode catheters are inserted through peripheral veins and advanced into various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.

-

Baseline Measurements: Programmed electrical stimulation protocols are used to measure baseline parameters, including:

-

Sinus cycle length (heart rate).

-

Sinus node recovery time (SNRT) and corrected SNRT (CSRT).

-

Atrial, AV nodal, and ventricular effective refractory periods (ERPs).

-

Conduction times (intra-atrial, AV nodal, His-Purkinje).

-

-

Drug Administration: Alinidine is administered intravenously at escalating doses.[11]

-

Post-Drug Measurements: The full set of electrophysiological measurements is repeated at each dose level to determine the drug's effects and establish a dose-response relationship.

-

Caption: Workflow for in vitro electrophysiological analysis of Alinidine.

Summary and Conclusion

This compound exhibits a distinct electrophysiological profile characterized primarily by its negative chronotropic action on the sinoatrial node. This effect is mediated through the inhibition of the If pacemaker current, which slows the rate of diastolic depolarization. While selective for the SA node at therapeutic concentrations, higher doses reveal inhibitory effects on calcium and potassium currents, leading to action potential prolongation and potential negative inotropy.

Key features of Alinidine's electrophysiological profile include:

-

Primary Effect: Dose-dependent bradycardia.[4]

-

SA Node: Decreased slope of phase 4 depolarization and prolonged APD.[5][6]

-

Conduction: No significant impact on intra-atrial, AV nodal, or intraventricular conduction.[13][15]

-

Refractoriness: Modest increases in the atrial effective refractory period.[11]

-

Ion Channels: Primary inhibition of If, with secondary inhibition of Is and IK at higher concentrations.[4]

The electrophysiological profile of Alinidine differs significantly from that of beta-blockers and calcium antagonists, as it does not block beta-adrenoceptors and has minimal effects on conduction and contractility at intended therapeutic doses.[13][15] However, its lack of absolute specificity for the If channel ultimately limited its clinical development.

References

- 1. Alinidine reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute effects of alinidine on heart rate and blood pressure in healthy subjects and patients with hyperkinetic heart syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alinidine as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological study of alinidine in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological effects of alinidine (ST 567) on sinoatrial node fibres in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronotropic action of alinidine on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pacemaker selectivity: influence on rabbit atria of ionic environment and of alinidine, a possible anion antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alinidine - Wikipedia [en.wikipedia.org]

- 9. Anion-channel blockade with alinidine: a specific bradycardic drug for coronary heart disease without negative inotropic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of the bradycardia-producing compound alinidine on action potentials and tension development in cardiac fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiac electrophysiologic effects of alinidine, a specific bradycardic agent, in the conscious dog: plasma concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and pharmacodynamic properties of alinidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alinidine in heart patients: electrophysiologic and antianginal actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alinidine in angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical electrophysiological properties of N-allyl-clonidine (ST 567) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Alinidine Hydrobromide: An In-Depth Technical Guide on its Effects on Sinoatrial Node Diastolic Depolarization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alinidine hydrobromide, a derivative of clonidine, exerts a specific bradycardic effect by primarily targeting the sinoatrial (SA) node, the heart's natural pacemaker. This technical guide provides a comprehensive overview of the electrophysiological effects of alinidine, with a particular focus on its modulation of diastolic depolarization in SA node cells. This document synthesizes quantitative data from various studies, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Introduction

The spontaneous diastolic depolarization, or phase 4 depolarization, of the sinoatrial node is the key determinant of heart rate. This slow, upward drift in membrane potential is driven by a complex interplay of ionic currents. Alinidine has been identified as a substance that selectively slows heart rate with minimal impact on other cardiovascular parameters such as blood pressure and myocardial contractility.[1][2] Its primary mechanism of action involves the modulation of the ionic currents responsible for diastolic depolarization in the SA node.[3][4] This guide delves into the specific effects of alinidine on these currents and the resulting electrophysiological consequences.

Electrophysiological Effects on the Sinoatrial Node

Alinidine's primary electrophysiological effect is a dose-dependent decrease in the slope of diastolic depolarization in sinoatrial node cells.[3][4][5] This action leads to a prolongation of the cardiac cycle and a subsequent reduction in heart rate.[5] Studies have also shown that alinidine can delay the repolarization of the action potential.[3][5]

Quantitative Data on Electrophysiological Parameters

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters of the sinoatrial node, as reported in various preclinical studies.

Table 1: Dose-Dependent Effects of Alinidine on Spontaneous Firing Rate and Action Potential Parameters in Rabbit Sinoatrial Node Cells [5]

| Alinidine Concentration (µg/mL) | Decrease in Spontaneous Frequency | Effect on Maximum Rate of Rise of Action Potential | Effect on Amplitude of Action Potential | Effect on Maximum Diastolic Potential |

| 0.3 - 100 | Dose-dependent decrease | Decreased at >10 µg/mL | Decreased at >100 µg/mL | Depolarized at 100 µg/mL |

Table 2: Effect of Alinidine on Spontaneous Cycle Length and Sinus Node Recovery Time in Isolated Rabbit Right Atria [6]

| Alinidine Concentration (µM) | Prolongation of Spontaneous Cycle Length (ms) | Percentage Increase in Cycle Length | Corrected Sinus Node Recovery Time (ms) |

| 2.9 | 58 ± 28 | 13% ± 7 | Increased from 83 ± 47 to 126 ± 80 |

Mechanism of Action: Modulation of Ionic Currents

The negative chronotropic effect of alinidine is primarily attributed to its interaction with several key ionic currents that govern the automaticity of the SA node.

The "Funny" Current (If or Ih)

The most significant and widely reported mechanism of action for alinidine is the blockade of the hyperpolarization-activated inward current, also known as the "funny" current (If) or Ih.[3][4] This current, carried mainly by sodium and potassium ions, is a crucial contributor to the early phase of diastolic depolarization. By inhibiting If, alinidine reduces the rate of this depolarization, thereby slowing the heart rate.[4] The block of If by alinidine has been shown to be voltage-dependent.[3]

Other Ionic Currents

In addition to its prominent effect on If, alinidine has been observed to influence other ionic currents in the sinoatrial node, although to a lesser extent.

-

Slow Inward Current (Is): Alinidine has been shown to suppress the slow inward calcium current (Is) in a dose-dependent manner.[5]

-

Outward Potassium Current (Ik): A dose-dependent suppression of the outward potassium current (Ik) has also been reported.[5]

The combined effect of reducing both the inward depolarizing currents (If and Is) and the outward repolarizing current (Ik) contributes to the overall modulation of the SA node action potential shape and firing rate.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Alinidine in the Sinoatrial Node

The following diagram illustrates the proposed mechanism of action of alinidine on the ionic currents within a sinoatrial node pacemaker cell.

References

- 1. Electrophysiological effects of alinidine (ST 567) on sinoatrial node fibres in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alinidine reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alinidine as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pacemaker selectivity: influence on rabbit atria of ionic environment and of alinidine, a possible anion antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological study of alinidine in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronotropic action of alinidine on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bradycardic Properties of Alinidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alinidine hydrobromide, a derivative of clonidine, is a pharmacological agent known for its negative chronotropic effects on the heart. This technical guide provides a comprehensive overview of the bradycardic properties of alinidine, focusing on its mechanism of action, electrophysiological effects, and the signaling pathways it modulates. Detailed experimental protocols from key studies are outlined, and quantitative data are summarized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Alinidine emerged as a specific bradycardic agent with a distinct electrophysiological profile compared to other heart rate-lowering drugs like beta-blockers and calcium channel antagonists.[1] Its primary therapeutic potential was investigated in the context of angina pectoris, where a reduction in heart rate can alleviate myocardial ischemia.[1] This document synthesizes the core scientific findings related to alinidine's effects on cardiac rhythm.

Mechanism of Action

The principal mechanism underlying alinidine's bradycardic effect is the inhibition of the hyperpolarization-activated "funny" current (If) in the sinoatrial (SA) node.[2] The If current is a key determinant of the diastolic depolarization rate in pacemaker cells, and its inhibition leads to a slowing of the heart rate.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Alinidine at the cellular level within a sinoatrial node pacemaker cell.

While the primary action of alinidine is on the If current, some studies suggest that its bradycardic effect may not be exclusively attributed to the blockade of this channel, indicating the possibility of other contributing factors.[3][4] Alinidine has also been noted to have blocking effects on calcium and potassium channels at higher concentrations.[5] Furthermore, it has been shown to antagonize the myocardial effects of adenosine, suggesting an interaction with A1-receptor-mediated effects.[6]

Electrophysiological Effects

Alinidine's impact on the electrical activity of the heart is specific to the SA node. It decreases the rate of diastolic depolarization and prolongs the action potential duration in this region.[3] Notably, it does not significantly alter intraatrial, atrioventricular, or intraventricular conduction.[1] The effective refractory periods of the right atrium, atrioventricular node, and right ventricle are also unaffected.[1]

Quantitative Data

The following tables summarize the quantitative data from various preclinical and clinical studies on this compound.

Table 1: Effects of Alinidine on Electrophysiological Parameters in Conscious Dogs[7]

| Parameter | Dose (mg/kg, i.v.) | Effect |

| Sinus Rate | 0.5, 1, 2 | Up to 43% decrease |

| Ventricular Rate | 0.5, 1, 2 | Up to 44% decrease |

| Atrial Rate | 0.5, 1, 2 | Up to 31% increase |

| Corrected Sinus Recovery Time (CSRT) | 1, 2 | Up to 71% increase |

| Atrial Effective Refractory Period (AERP) | 0.5, 1, 2 | Up to 33% increase |

| Wenckebach Point (WP) | 0.5, 1, 2 | Up to 33% decrease |

Table 2: Effects of Alinidine in Humans

| Study Population | Dose | Effect on Heart Rate | Reference |

| Healthy Subjects | 40 mg (i.v.) | 19.2 ± 7.7% maximal decrease | [7] |

| Healthy Subjects | 40 mg (oral) | 14.2 ± 8.1% maximal decrease | [7] |

| Patients with Hyperkinetic Heart Syndrome | 0.5 mg/kg (i.v.) | Significant reduction at rest and during exercise | [8] |

| Patients with Coronary Artery Disease | 20 mg (i.v.) | Significant decrease at rest and during exercise | [9] |

| Patients with Stable Angina | 40 mg (three times a day) | Reduced heart rate, leading to decreased anginal attacks | [1] |

Table 3: In Vitro Effects of Alinidine

| Preparation | Concentration | Effect | Reference |

| Isolated Guinea Pig Sinus Node Cells and Purkinje Fibers | 8.6 µmol/l | 30% reduction in beat frequency | [10] |

| Isolated Rabbit SA Node Cells | 80 µM | Slowed rate of spontaneous activity | [2] |

| Isolated Left Rat Atria | 64.6 µM | 50% reduction of the maximal negative inotropic effect of adenosine | [6] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to investigate the bradycardic properties of alinidine.

In Vivo Electrophysiological Studies in Conscious Dogs[7]

-

Animal Model: Conscious dogs.

-

Procedure:

-

Six intact dogs were used to determine sinus rate, corrected sinus recovery time (CSRT), and Wenckebach point (WP).

-

Six atrioventricular (AV)-blocked dogs were used to determine atrial and ventricular rates, and atrial effective refractory period (AERP).

-

This compound was administered intravenously in four successive doses of 0.5, 0.5, 1, and 2 mg/kg at 30-minute intervals.

-

Blood pressure and plasma alinidine concentrations were also measured.

-

-

Workflow Diagram:

Workflow for in vivo electrophysiology study in dogs.

Voltage Clamp Experiments in Isolated Rabbit SA Node Cells[2]

-

Preparation: Isolated cells and small cell clusters from the rabbit SA node.

-

Procedure:

-

The effect of alinidine on the spontaneous activity of SA node cells was observed at concentrations of 10 µM and 80 µM.

-

Voltage clamp experiments were conducted to measure the effect of alinidine on the hyperpolarization-activated current (If).

-

The potential-dependent block of If by alinidine was assessed.

-

-

Logical Relationship Diagram:

Logical flow of voltage clamp experiments.

Clinical Trials in Patients[1][9][10]

-

Study Design: Randomized, double-blind, placebo-controlled trials.

-

Participants: Healthy volunteers, patients with hyperkinetic heart syndrome, or patients with stable angina and coronary artery disease.

-

Intervention: Intravenous or oral administration of this compound or placebo.

-

Outcome Measures: Heart rate at rest and during exercise, blood pressure, electrocardiogram (ECG) parameters, frequency of anginal attacks, and nitroglycerine consumption.

-

Experimental Workflow Diagram:

General workflow for clinical trials of Alinidine.

Conclusion

This compound is a specific bradycardic agent that primarily acts by inhibiting the If current in the sinoatrial node. This mechanism leads to a reduction in heart rate without significant effects on myocardial contractility or blood pressure, distinguishing it from other classes of anti-arrhythmic and anti-anginal drugs. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in the field of cardiac chronotropic agents. While its development was halted due to a lack of specificity, the study of alinidine has contributed significantly to the understanding of cardiac pacemaker physiology and the development of more selective If inhibitors.[5]

References

- 1. Alinidine in heart patients: electrophysiologic and antianginal actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alinidine as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological effects of alinidine (ST 567) on sinoatrial node fibres in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further studies of alinidine induced bradycardia in the presence of caesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alinidine - Wikipedia [en.wikipedia.org]

- 6. Alinidine antagonizes the myocardial effects of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic properties of alinidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute effects of alinidine on heart rate and blood pressure in healthy subjects and patients with hyperkinetic heart syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hemodynamic actions on alinidine during exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of the bradycardia-producing compound alinidine on action potentials and tension development in cardiac fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

Alinidine Hydrobromide: A Technical Guide to a Model Bradycardic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alinidine, a derivative of clonidine, emerged as a significant pharmacological tool in the study of bradycardic agents. Its primary mechanism of action involves the specific inhibition of the hyperpolarization-activated "funny" current (Iƒ) in the sinoatrial (SA) node, the heart's natural pacemaker. This targeted action on the Iƒ current, crucial for the diastolic depolarization phase of the cardiac action potential, results in a dose-dependent reduction in heart rate. Unlike many other heart-rate-lowering drugs, alinidine exhibits a notable lack of direct β-adrenoceptor blocking activity, making it a valuable model compound for investigating the physiological and therapeutic effects of specific bradycardia. This technical guide provides an in-depth overview of alinidine hydrobromide, focusing on its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and detailing relevant experimental protocols for its investigation.

Mechanism of Action: Targeting the Pacemaker Current

Alinidine's bradycardic effect is primarily attributed to its direct and selective inhibition of the hyperpolarization-activated "funny" current (Iƒ) in the sinoatrial node.[1] The Iƒ current, carried by HCN (hyperpolarization-activated cyclic nucleotide-gated) channels, is a mixed sodium-potassium inward current that plays a pivotal role in initiating the diastolic depolarization phase of the action potential in pacemaker cells. By slowing this rate of depolarization, alinidine effectively reduces the firing frequency of the SA node, leading to a decrease in heart rate.[1]

The inhibition of the Iƒ current by alinidine is concentration-dependent.[2] Studies have shown that alinidine alters the maximal channel conductance and the voltage threshold for the activation of the Iƒ current.[3] It is important to note that while its primary target is the Iƒ current, at higher concentrations, alinidine has been observed to have some blocking effects on calcium and potassium channels, which can contribute to its overall electrophysiological profile.[3] However, its selectivity for the Iƒ current at therapeutic concentrations is what defines its role as a specific bradycardic agent.[2]

Signaling Pathway of Alinidine's Action on the SA Node

Caption: Signaling pathway of alinidine's bradycardic effect.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound, providing a comparative overview of its effects on various cardiac parameters.

Table 1: Preclinical Electrophysiological and Hemodynamic Effects of Alinidine

| Parameter | Species | Preparation | Alinidine Concentration/Dose | Observed Effect | Reference |

| Spontaneous Activity | Rabbit | Isolated SA node cells | 10 µM | Variable decrease in rate | [1] |

| Spontaneous Activity | Rabbit | Isolated SA node cells | 80 µM | Slowed rate of spontaneous activity | [1] |

| Beat Frequency | Guinea Pig | Isolated SA node cells | 8.6 µmol/L | 30% reduction | [2] |

| Sinus Rate | Dog | Conscious, intact | 0.5 - 2 mg/kg i.v. | Up to 43% decrease | [4] |

| Ventricular Rate | Dog | Conscious, AV-blocked | 0.5 - 2 mg/kg i.v. | Up to 44% decrease | [4] |

| Atrial Rate | Dog | Conscious, AV-blocked | 0.5 - 2 mg/kg i.v. | Up to 31% increase | [4] |

| Corrected Sinus Node Recovery Time (CSRT) | Dog | Conscious, intact | 1 - 2 mg/kg i.v. | Up to 71% increase | [4] |

| Atrial Effective Refractory Period (AERP) | Dog | Conscious, AV-blocked | 0.5 - 2 mg/kg i.v. | Up to 33% increase | [4] |

| Wenckebach Point (WP) | Dog | Conscious, intact | 0.5 - 2 mg/kg i.v. | Up to 33% decrease | [4] |

| Isometric Peak Tension | Guinea Pig | Electrically-driven atria | 85.5 µmol/L | Slight increase | [2] |

| Isometric Peak Tension | Guinea Pig | Electrically-driven atria | 285 µmol/L | Decrease | [2] |

| Isometric Peak Tension | Guinea Pig | Papillary muscles | 85.5 µmol/L | Reduced to 36.8% | [2] |

Table 2: Clinical Effects of Alinidine in Humans

| Parameter | Patient Population | Alinidine Dose | Observed Effect | Reference |

| Heart Rate | Healthy Subjects | 40 mg i.v. | 19.2 ± 7.7% maximal decrease | |

| Heart Rate | Healthy Subjects | 40 mg oral | 14.2 ± 8.1% maximal decrease | |

| Heart Rate | Patients with Coronary Artery Disease | 40 mg three times a day | Reduction in anginal attacks and nitroglycerine consumption | [5][6] |

| Heart Rate | Patients undergoing cardiac catheterization | 0.6 mg/kg i.v. | Decreased from 70 ± 2 to 61 ± 3 beats/min | [7] |

| Systolic Blood Pressure | Healthy Subjects | 40 mg i.v. & oral | 3-8% decrease | |

| Coronary Sinus Blood Flow | Patients undergoing cardiac catheterization | 0.6 mg/kg i.v. | Decreased from 109 ± 9 to 89 ± 7 ml/min | [7] |

| Myocardial Oxygen Consumption | Patients undergoing cardiac catheterization | 0.6 mg/kg i.v. | Decreased from 10.9 ± 1.0 to 9.0 ± 0.8 ml O2/min | [7] |

| Sinus Node Recovery Time | Patients | 40 mg i.v. | Increased | [5] |

| Corrected Sinus Node Recovery Time | Patients with autonomic blockade | 40 mg i.v. | Increased | [5] |

| Effective Refractory Period (Atrium, AV node, Ventricle) | Patients | 40 mg i.v. | Unaffected | [5] |

| Intraatrial, AV, and Intraventricular Conduction | Patients | 40 mg i.v. | Unaltered | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of bradycardic agents like alinidine. The following sections outline key experimental protocols.

In Vitro Measurement of the Funny Current (Iƒ) using Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of alinidine on the Iƒ current in isolated sinoatrial node cells.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for patch-clamp analysis of the Iƒ current.

Methodology:

-

Cell Isolation:

-

Excise the heart from a euthanized animal (e.g., rabbit) and isolate the sinoatrial node tissue.

-

Digest the tissue using an enzymatic solution (e.g., collagenase and protease) to obtain single pacemaker cells.

-

Plate the isolated cells on glass coverslips for electrophysiological recording.

-

-

Patch-Clamp Recording:

-

Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette onto a single SA node cell.

-

Establish a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.

-

-

Voltage-Clamp Protocol:

-

Hold the cell membrane potential at a depolarized level (e.g., -40 mV) where Iƒ is deactivated.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments) to activate the Iƒ current.

-

Record the resulting inward current at each voltage step.

-

-

Drug Application:

-

After recording baseline Iƒ currents, perfuse the recording chamber with a solution containing a known concentration of this compound.

-

Allow sufficient time for the drug to equilibrate and exert its effect.

-

Repeat the voltage-clamp protocol to record Iƒ currents in the presence of alinidine.

-

Perform a washout step by perfusing with a drug-free solution to assess the reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step before and after alinidine application.

-

Construct current-voltage (I-V) relationship curves to determine the effect of alinidine on the magnitude of Iƒ.

-

Analyze the activation kinetics of the current to assess any changes in the time course of Iƒ activation.

-

Ex Vivo Assessment of Cardiac Function using the Langendorff Isolated Heart Preparation

This protocol allows for the investigation of alinidine's effects on the whole heart in a controlled ex vivo environment, free from systemic influences.

Experimental Workflow for Langendorff Heart Preparation

Caption: Workflow for Langendorff isolated heart experiments.

Methodology:

-

Heart Preparation:

-

Euthanize the animal (e.g., rat, guinea pig) and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Identify the aorta and cannulate it onto the Langendorff apparatus.

-

-

Perfusion:

-

Initiate retrograde perfusion of the heart through the aorta with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit solution. This forces the aortic valve to close and directs the perfusate into the coronary arteries, maintaining the heart's viability.

-

-

Instrumentation and Measurement:

-

Insert a pressure-sensitive balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (±dP/dt), indicators of contractility.

-

Place electrodes on the epicardial surface to record an electrocardiogram (ECG) and measure heart rate.

-

Collect the coronary effluent to measure coronary flow.

-

-

Experimental Protocol:

-

Allow the heart to stabilize for a period (e.g., 20-30 minutes) to reach a steady state.

-

Record baseline measurements of heart rate, LVDP, +dP/dt, -dP/dt, and coronary flow.

-

Introduce this compound into the perfusate at the desired concentration(s).

-

Continuously monitor and record the hemodynamic parameters throughout the drug infusion period.

-

A washout period with drug-free perfusate can be included to assess the reversibility of the effects.

-

-

Data Analysis:

-

Compare the hemodynamic parameters recorded during the baseline period with those recorded during alinidine infusion to quantify the drug's effects on heart rate, contractility, and coronary flow.

-

Conclusion

This compound serves as a quintessential model for the study of specific bradycardic agents. Its well-characterized mechanism of action, centered on the inhibition of the Iƒ current in the sinoatrial node, provides a clear target for pharmacological investigation. The quantitative data from a range of preclinical and clinical studies consistently demonstrate its heart-rate-lowering efficacy. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the properties of alinidine and to screen and characterize novel bradycardic agents. Understanding the pharmacology of alinidine not only provides insights into the fundamental mechanisms of cardiac pacemaking but also informs the development of future therapies for cardiovascular conditions where heart rate reduction is a therapeutic goal.

References

- 1. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Langendorff heart - Wikipedia [en.wikipedia.org]

- 3. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute effects of alinidine on heart rate and blood pressure in healthy subjects and patients with hyperkinetic heart syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. Pharmacokinetic and pharmacodynamic properties of alinidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alinidine reduces heart-rate without blockade of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Pacemaker Current: An In-depth Technical Guide to the Non-HCN Molecular Targets of Alinidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine, a derivative of clonidine, is primarily recognized for its bradycardic effects, which are attributed to its inhibitory action on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, the molecular correlate of the pacemaker "funny" current (If) in the sinoatrial node. However, the clinical development of alinidine was hampered by a lack of specificity, leading to a range of side effects. This technical guide delves into the molecular targets of alinidine hydrobromide beyond the well-characterized HCN channels, providing a comprehensive overview of its off-target interactions. Understanding these secondary targets is crucial for a complete pharmacological profile of alinidine and for guiding the development of more selective HCN channel blockers.

While the primary mechanism of alinidine's heart rate-lowering effect is the blockade of HCN channels, evidence suggests that its pharmacological profile is broader, encompassing interactions with other critical ion channels and receptors. This guide will explore the available data on alinidine's engagement with L-type calcium channels, various potassium channels, and its potential interaction with α2-adrenergic receptors, a target inherited from its parent compound, clonidine.

L-Type Calcium Channels: A Secondary Cardiac Target

Several studies have indicated that this compound exerts an inhibitory effect on L-type calcium channels, which play a pivotal role in cardiac contractility and action potential duration. This interaction likely contributes to some of the cardiodepressive effects observed with alinidine that are independent of its action on HCN channels.

Quantitative Data on L-Type Calcium Channel Interaction

A significant gap in the current literature is the absence of precise quantitative data, such as IC50 or Ki values, for the direct interaction of alinidine with L-type calcium channels. While qualitative descriptions of a "blocking effect" exist, dose-response relationships have not been thoroughly characterized.

| Target | This compound Affinity (IC50/K_i) | Reference |

| L-Type Calcium Channels | Data Not Available | - |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for L-Type Calcium Current (ICa,L) Measurement

The following protocol describes a standard method for characterizing the effects of alinidine on L-type calcium channels in isolated cardiomyocytes.

-

Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat or guinea pig) using enzymatic digestion.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration.

-

Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block other currents, Tetrodotoxin (TTX) can be added to block sodium channels and 4-Aminopyridine (4-AP) to block transient outward potassium currents.

-

Voltage Protocol: Hold the cell at a potential of -40 mV to inactivate sodium channels. Elicit ICa,L by depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms).

-

Drug Application: After obtaining a stable baseline recording of ICa,L, perfuse the cell with increasing concentrations of this compound.

-

Data Analysis: Measure the peak inward ICa,L at each voltage step before and after drug application. Construct a concentration-response curve to determine the IC50 value for alinidine's block of the L-type calcium current.

Signaling Pathway: L-Type Calcium Channel Modulation

L-type calcium channels are crucial for excitation-contraction coupling in cardiomyocytes. Their activation leads to an influx of Ca2+, which in turn triggers a larger release of Ca2+ from the sarcoplasmic reticulum, initiating muscle contraction.

Caption: L-Type Calcium Channel Signaling in Cardiomyocytes.

Potassium Channels: A Diverse Set of Off-Targets

The repolarization phase of the cardiac action potential is governed by the activity of various potassium channels. Reports suggest that alinidine can modulate these channels, potentially contributing to alterations in action potential duration and arrhythmogenic risk.

Quantitative Data on Potassium Channel Interaction

Similar to L-type calcium channels, specific quantitative data for alinidine's interaction with various potassium channel subtypes is lacking. The term "potassium channels" encompasses a wide and diverse family of proteins, and the specific subtype(s) affected by alinidine have not been clearly identified.

| Target | This compound Affinity (IC50/K_i) | Reference |

| Potassium Channels | Data Not Available | - |

Experimental Protocol: Patch-Clamp Electrophysiology for Potassium Current Measurement

A general protocol to assess the effect of alinidine on a specific potassium current (e.g., the delayed rectifier potassium current, IK) is outlined below.

-

Cell Preparation: Use a suitable cell line expressing a specific potassium channel subtype (e.g., HEK293 cells transfected with hERG) or isolated cardiomyocytes.

-

Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration.

-

Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Voltage Protocol: The voltage protocol will depend on the specific potassium channel being studied. For IKr (hERG), a typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a more negative potential to record the characteristic tail current.

-

Drug Application: Apply this compound at various concentrations to the external solution while recording the potassium currents.

-

Data Analysis: Measure the amplitude of the potassium current (e.g., peak tail current for IKr) before and after drug application. Determine the IC50 from the concentration-response curve.

Signaling Pathway: Potassium Channel Function in Cardiomyocytes

Potassium channels are fundamental to the repolarization of the cardiac action potential, ensuring the proper timing of the heartbeat. Inhibition of these channels can lead to a prolongation of the action potential duration.

Caption: Role of Potassium Channels in Cardiac Repolarization.

α2-Adrenergic Receptors: A Link to Clonidine's Heritage

Given that alinidine is a clonidine derivative, an interaction with α2-adrenergic receptors is highly probable. Clonidine is a well-known α2-adrenergic agonist, and this activity is responsible for its antihypertensive and sedative effects. The extent to which alinidine retains this activity is a critical aspect of its off-target profile.

Quantitative Data on α2-Adrenergic Receptor Interaction

| Target | This compound Affinity (K_i) | Reference |

| α2-Adrenergic Receptors | Data Not Available | - |

Experimental Protocol: Radioligand Binding Assay for α2-Adrenergic Receptors

A competitive radioligand binding assay is the standard method to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Prepare cell membranes from a source rich in α2-adrenergic receptors (e.g., transfected cell lines or specific brain regions).

-

Radioligand: Use a high-affinity radiolabeled antagonist for α2-adrenergic receptors, such as [3H]-Rauwolscine or [3H]-Yohimbine.

-

Assay Buffer: A typical buffer would be 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the alinidine concentration. Fit the data to a one-site or two-site competition model to determine the Ki value(s).

Signaling Pathway: α2-Adrenergic Receptor Activation

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Caption: α2-Adrenergic Receptor Signaling Pathway.

Conclusion

While this compound's primary molecular target is the HCN channel, this technical guide highlights the importance of considering its off-target interactions. The available evidence, although largely qualitative, points towards inhibitory effects on L-type calcium and potassium channels, as well as a likely agonistic activity at α2-adrenergic receptors. These secondary actions have significant implications for the overall pharmacological and toxicological profile of alinidine and underscore the challenges in developing highly selective ion channel modulators.

For researchers and drug development professionals, this guide emphasizes the critical need for comprehensive off-target screening and detailed characterization of lead compounds. Future research should focus on obtaining robust quantitative data (IC50 and Ki values) for alinidine and its analogues on a broad panel of ion channels and receptors. Such data will be invaluable for understanding the structure-activity relationships that govern both on-target potency and off-target liabilities, ultimately paving the way for the design of safer and more effective cardiovascular drugs.

Early Research on Alinidine (ST 567): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research conducted on Alinidine (ST 567), a bradycardic agent investigated for its potential therapeutic effects in cardiovascular conditions. The document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the proposed mechanisms of action and experimental workflows.

Core Concepts: A Specific Bradycardic Agent

Alinidine, chemically known as 2-(N-allyl-N-(2,6-dichlorophenyl)amino)-2-imidazoline, is a derivative of clonidine. Early research quickly established that unlike its parent compound, alinidine's primary cardiovascular effect is a dose-dependent reduction in heart rate (a negative chronotropic effect) with minimal impact on blood pressure and myocardial contractility.[1][2] This "specific bradycardic action" suggested a mechanism of action distinct from beta-blockers and calcium channel blockers, making it a novel therapeutic candidate for conditions such as angina pectoris where a reduction in myocardial oxygen demand is desirable.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical and clinical studies on Alinidine.

Table 1: Hemodynamic Effects of Alinidine in Anesthetized Dogs

| Parameter | Dose of Alinidine (mg/kg, i.v.) | Mean Percentage Change from Control | Reference |

| Heart Rate | 1.5 | -38% | [1] |

| 3.0 | -50% | [1] | |

| Blood Pressure (Arterial) | 1.5 | No significant change | [1] |

| 3.0 | -13% | [1] | |

| Cardiac Output | 1.5 | -33% | [1] |

| 3.0 | -54% | [1] | |

| Total Peripheral Resistance | 1.5 | +48% | [1] |

| 3.0 | +101% | [1] | |

| Myocardial Contractility (dp/dtmax) | 1.5 | -27% | [1] |

| 3.0 | -46% | [1] | |

| Coronary Sinus Blood Flow | 1.5 | -22% | [1] |

| 3.0 | -48% | [1] | |

| Myocardial Oxygen Consumption | 1.5 | -14% | [1] |

| 3.0 | -44% | [1] |

Table 2: Electrophysiological Effects of Alinidine in Anesthetized Dogs

| Parameter | Dose of Alinidine (mg/kg, i.v.) | Mean Percentage Change from Control | Reference |

| A-H Interval (spontaneous) | 1.5 | +65% | [1] |

| A-H Interval (atrial pacing at 120/min) | 1.5 | +64% | [1] |

| Maximal Ventricular Follow Frequency | 1.5 | -43% | [1] |

Table 3: Pharmacokinetic Parameters of Alinidine in Healthy Human Subjects (40 mg single dose)

| Parameter | Intravenous Administration (Mean ± SD) | Oral Administration (Mean ± SD) | Reference |

| Maximum Heart Rate Decrease | 19.2 ± 7.7% | 14.2 ± 8.1% | [4] |

| Systolic Blood Pressure Decrease | 3-8% | 3-8% | [4] |

| Distribution Half-life (t½α) | 0.6 ± 0.15 h | - | [4] |

| Elimination Half-life (t½β) | 3.9 ± 0.28 h | - | [4] |

| Total Clearance | 40.3 ± 8.9 L/h | - | [4] |

| Renal Clearance | 33.6 ± 12.3 L/h | - | [4] |

| Oral Bioavailability | - | 0.92 ± 0.06 | [4] |

Table 4: Electrophysiological Effects of Alinidine on Isolated Rabbit Sinoatrial Node

| Parameter | Alinidine Concentration | Observation | Reference |

| Spontaneous Firing Frequency | 0.3 - 100 µg/ml | Dose-dependent decrease | [5] |

| Rate of Diastolic Depolarization | 0.7 - 14.3 µmol/L | Decreased | [6] |

| Action Potential Duration | 0.7 - 14.3 µmol/L | Prolonged (terminal part) | [6] |

| Spontaneous Cycle Length | 2.9 µM | Prolonged by 58 ± 28 ms (13 ± 7%) | [7] |

| Corrected Sinus Node Recovery Time | 2.9 µM | Increased from 83 ± 47 ms to 126 ± 80 ms | [7] |

Experimental Protocols

In-vivo Hemodynamic Studies in Anesthetized Dogs

-

Animal Model: Mongrel dogs of both sexes.[1]

-

Anesthesia: Anesthesia was induced with piritramide and maintained with nitrous oxide respiration. In some studies, pentobarbitone was used.[1]

-

Surgical Preparation: For open-chest experiments, a thoracotomy was performed. Catheters were placed for drug administration (intravenous), blood pressure measurement, and blood sampling. An electromagnetic flowmeter was placed around the coronary sinus to measure blood flow. For His bundle recordings, an electrode catheter was inserted via a femoral vein.[1][2]

-

Drug Administration: Alinidine was administered as an intravenous bolus injection. Doses typically ranged from 1.5 mg/kg to 3.0 mg/kg.[1] In some studies, direct injection into the sinus node artery was performed.[2]

-

Hemodynamic Measurements:

-

Heart Rate and ECG: Recorded continuously. His bundle electrograms were recorded to determine intracardiac conduction times (P-A, A-H, and H-V intervals).[1]

-

Blood Pressure: Measured via an arterial catheter.[1]

-

Cardiac Output: Determined by the thermodilution method.[1]

-

Myocardial Contractility: Assessed by measuring the maximum rate of rise of left ventricular pressure (dp/dtmax).[1]

-

-

Data Analysis: Changes in hemodynamic parameters were calculated as a percentage of the pre-drug control values.

In-vitro Electrophysiological Studies on Isolated Sinoatrial Node

-

Tissue Preparation: The right atrium, containing the sinoatrial (SA) node, was dissected from rabbit or guinea pig hearts. The preparation was then placed in an organ bath and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 at a constant temperature.[6][7]

-

Electrophysiological Recordings:

-

Intracellular Recordings: Glass microelectrodes filled with KCl were used to impale single pacemaker cells in the SA node. This allowed for the recording of transmembrane action potentials, including parameters like the rate of diastolic depolarization, action potential amplitude, and duration.[7]

-

Voltage Clamp: A two-microelectrode voltage-clamp technique was employed on small, enzymatically isolated SA node cell clusters. This technique allows for the measurement of specific ionic currents across the cell membrane at controlled membrane potentials.[5][8]

-

-

Drug Application: Alinidine was added to the superfusion solution at various concentrations, typically ranging from 0.3 to 100 µg/ml or in the micromolar range.[5][7]

-

Experimental Protocols:

-

Dose-Response: The effects of increasing concentrations of Alinidine on the spontaneous firing rate and action potential parameters were recorded.[5][7]

-

Ionic Current Analysis: Under voltage clamp, the effects of Alinidine on specific ionic currents were investigated. These included the hyperpolarization-activated inward current (If or Ih), the slow inward calcium current (Is), and the delayed rectifier potassium current (Ik).[5][8]

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Alinidine in a Sinoatrial Node Pacemaker Cell

Caption: Proposed mechanism of Alinidine's bradycardic effect via blockade of the If channel.

Experimental Workflow for In-vitro Electrophysiological Analysis of Alinidine

Caption: Workflow for studying Alinidine's effects on the isolated sinoatrial node.

Logical Relationship of Alinidine's Effects on Cardiac Ionic Currents

Caption: Alinidine's primary and potential secondary effects on sinoatrial node ionic currents.

References

- 1. Haemodynamic and electrophysiologic actions of alinidine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of cardiovascular responses to the bradycardic drugs, alinidine, AQ-A 39, and mixidine, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alinidine in angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and pharmacodynamic properties of alinidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological study of alinidine in voltage clamped rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological effects of alinidine (ST 567) on sinoatrial node fibres in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronotropic action of alinidine on the isolated sinus node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alinidine as a model of the mode of action of specific bradycardic agents on SA node activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiological Analysis of Alinidine Hydrobromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alinidine is a bradycardic agent that reduces heart rate by specifically targeting the pacemaker current (If or Ih) in the sinoatrial (SA) node of the heart.[1][2][3][4] This current, predominantly carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is crucial for initiating the diastolic depolarization phase of the cardiac action potential, thereby setting the rhythm of the heartbeat.[4][5][6] Understanding the electrophysiological effects of Alinidine is critical for assessing its therapeutic potential and off-target effects. These application notes provide a detailed protocol for the in vitro electrophysiological characterization of Alinidine hydrobromide using the patch-clamp technique on isolated sinoatrial node cells.

Mechanism of Action

Alinidine exerts its negative chronotropic effect primarily by inhibiting the "funny" current (If).[1][3] This inhibition leads to a dose-dependent decrease in the slope of diastolic depolarization, which prolongs the cardiac cycle length and slows the heart rate.[1][2][7] While its main target is the If current, Alinidine has also been reported to affect other cardiac ion channels, including the slow inward Ca2+ current (ICa,L) and the delayed rectifier K+ current (IK), particularly at higher concentrations.[7]

Quantitative Data Summary

The following tables summarize the quantitative electrophysiological effects of this compound on sinoatrial node cells as reported in the literature.

Table 1: Effects of Alinidine on Sinoatrial Node Action Potential Parameters

| Parameter | Species | Concentration | Effect | Reference |

| Spontaneous Cycle Length | Rabbit | 2.9 µM | Prolongation of 58 ± 28 ms (13% ± 7) | [2] |

| Corrected Sinus Node Recovery Time | Rabbit | 2.9 µM | Increase from 83 ± 47 ms to 126 ± 80 ms | [2] |

| Diastolic Depolarization Rate | Rabbit | 0.7-14.3 µM | Decreased rate | [1] |

| Action Potential Duration | Rabbit | 0.7-14.3 µM | Prolonged, especially the terminal part | [1] |

| Action Potential Amplitude | Rabbit | >10 µg/ml | Decreased | [7] |

| Maximum Rate of Rise (Vmax) | Rabbit | >10 µg/ml | Decreased | [7] |

Table 2: Effects of Alinidine on Cardiac Ion Currents

| Current | Species | Concentration | Effect | Reference |

| Funny Current (If) / Pacemaker Current | Sheep Purkinje Fibers | 28 µM | Hyperpolarizing shift in activation (-7.8 ± 0.6 mV) and reduction of maximal conductance to 73 ± 2% of control | [3] |

| Funny Current (If) / Pacemaker Current | Rabbit SA Node | Not specified | Blockade | [1] |

| Slow Inward Current (Is) | Rabbit SA Node | Dose-dependent | Suppression | [7] |